5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The specific structure of this compound includes a furan ring and an azetidine moiety, which contribute to its potential biological activities. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate can be classified as:
The synthesis of 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate can involve several steps:
Technical details include the use of thin-layer chromatography for monitoring reactions and spectroscopic methods (NMR, IR) for characterization .
The molecular structure of 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate features:
Key data points include:
The compound can participate in various chemical reactions typical for oxadiazoles, including:
Technical details involve reaction conditions such as temperature, solvent choice, and catalysts used during synthesis .
The mechanism of action for compounds like 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate often involves:
Data from studies suggest that oxadiazole derivatives may exhibit anticancer properties by inducing apoptosis through pathways involving p53 activation and caspase cleavage .
Relevant analyses include spectroscopic techniques (NMR, IR) confirming structural integrity and purity assessments through chromatographic methods .
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate has potential applications in:
Research continues to explore the efficacy and safety profiles of such compounds in preclinical models .
The synthesis of 5-(1-(2-chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate requires a convergent, multi-step strategy integrating heterocyclic construction, nucleophilic substitution, and salt formation. The primary approach involves three sequential stages: (1) preparation of the 1,2,4-oxadiazole intermediate bearing a protected azetidin-3-yl group; (2) N-alkylation of the azetidine nitrogen with 2-chlorobenzyl chloride; and (3) oxalate salt formation via acid-base reaction.
A representative route begins with furan-2-carboximidamide A, synthesized from furan-2-carbonitrile via Pinner reaction. Simultaneously, azetidine-3-carboxylic acid B is ester-protected (e.g., tert-butyl ester) and activated as acyl chloride C. Cyclization occurs via coupling A and C to form O-acylamidoxime D, followed by tetrabutylammonium fluoride (TBAF)-catalyzed ring closure in anhydrous THF at 25°C, yielding ester-protected oxadiazole E (yield: 78–82%) . Ester deprotection (e.g., TFA in DCM) liberates azetidin-3-yl-oxadiazole F, enabling N-alkylation with 2-chlorobenzyl chloride in acetonitrile using K₂CO₃ as base. This step requires meticulous stoichiometric control (1:1.1 molar ratio of F to alkylating agent) to minimize bis-alkylation impurities . The free base G is finally treated with oxalic acid in ethanol/acetone (4:1) at 60°C to precipitate the oxalate salt [7].
Key Advantages:
The 1,2,4-oxadiazole ring is constructed via dehydrative cyclization of O-acylamidoxime precursors. Two optimized methods dominate:
TBAF-Catalyzed Cyclization:O-Acylated intermediate D undergoes ring closure with catalytic TBAF (0.2 equiv) in anhydrous THF at 25°C for 6–8 hours. This method leverages fluoride’s strong basicity to generate anionic intermediate I, which facilitates intramolecular nucleophilic attack and dehydration (Scheme 1). Yields exceed 80% with excellent furan ring preservation, critical given furan’s acid sensitivity [8].
Solid-Phase Cyclization (Alternative Approach):For combinatorial applications, thiosemicarbazide resin J can be dehydrated using N-iodosuccinimide (NIS) in DMF to furnish resin-bound 1,2,4-oxadiazoles K. Cleavage with TFA/DCM releases 3-aryl-1,2,4-oxadiazoles, though adaptation to azetidine-containing systems requires linker optimization [3] [6].
Table 1: Comparison of Oxadiazole Cyclization Methods
Method | Conditions | Yield (%) | Furan Stability |
---|---|---|---|
TBAF (0.2 eq) | THF, 25°C, 8 h | 82 | High |
Thermal Cyclization | Toluene, 140°C, 12 h | 65 | Low (degradation) |
POCl₃-mediated | Reflux, 3 h | 70 | Moderate |
Solid-Phase (NIS) | DMF, 25°C, 12 h | 68* | High |
N-Alkylation of 5-(azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (F) with 2-chlorobenzyl chloride demands precision to balance azetidine reactivity against over-alkylation risks. Key parameters include:
Solvent and Base Selection:Polar aprotic solvents (MeCN, DMF) enhance alkyl halide solubility but may promote elimination. K₂CO₃ in MeCN at 60°C achieves 85% conversion in 4 hours without epimerization. Stronger bases (e.g., NaH) reduce yields to 60% due to oxadiazole ring degradation .
Stoichiometry and Equivalents:A slight excess of 2-chlorobenzyl chloride (1.1 equiv) maximizes monoalkylation. Higher equivalents (≥1.5) generate quaternary ammonium salts (up to 15% impurity). Microwave assistance (100W, 80°C, 30 min) boosts selectivity to 93% by accelerating SN₂ kinetics .
Table 2: Azetidine-Alkylation Optimization
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
K₂CO₃ | MeCN | 60 | 4.0 | 85 | 98.2 |
Cs₂CO₃ | DMF | 80 | 2.5 | 82 | 97.5 |
TEA | THF | 65 | 6.0 | 75 | 96.8 |
NaH | DMF | 0→25 | 1.5 | 60 | 85.4 |
Salt formation converts the lipophilic free base G into a crystalline, bioavailable oxalate. Critical factors:
Acid Equivalents and Solvent System:Stoichiometric oxalic acid (1.05 equiv) in ethanol/acetone (4:1 v/v) ensures complete protonation without dicarboxylate adducts. Ethanol solvates ionic intermediates, while acetone reduces solubility to precipitate the salt [7]. Mechanochemical grinding (oxalic acid + G) in a ball mill achieves 95% conversion in 30 minutes but yields amorphous solids requiring recrystallization [7].
Crystallization Control:Slow cooling (0.5°C/min) of saturated ethanolic solutions yields monoclinic crystals (confirmed via SC-XRD). Hydrogen-bonding networks involve oxalate’s carboxylate groups and oxadiazole N-atoms (2.65–2.78 Å), enhancing stability. Hydrate formation is suppressed by maintaining aw < 0.3 during drying [7].
Table 3: Oxalate Salt Characterization Data
Property | Value | Method |
---|---|---|
Melting Point | 198–201°C (dec.) | DSC |
Crystal System | Monoclinic | SC-XRD |
H-Bonding | N⸱⸱⸱H–O (2.65 Å), O⸱⸱⸱H–O (2.78 Å) | SC-XRD |
Solubility (H₂O, 25°C) | 12.7 mg/mL | UV-Vis |
Purity | >99.5% | HPLC |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2